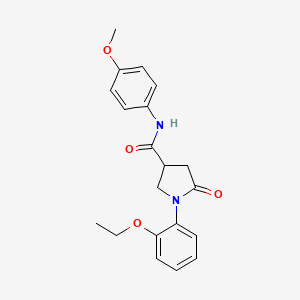

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(2-Ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula: C₂₀H₂₂N₂O₄; molecular weight: 354.4 g/mol) is a pyrrolidine-3-carboxamide derivative characterized by substituted aryl groups at both the pyrrolidine nitrogen and the carboxamide nitrogen (Figure 1). This compound belongs to a broader class of 5-oxopyrrolidine derivatives, which are frequently explored for their pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-26-18-7-5-4-6-17(18)22-13-14(12-19(22)23)20(24)21-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKLVHHJZJSZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

Substitution Reactions:

Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that makes it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be contextualized by comparing it to analogous pyrrolidine-3-carboxamide derivatives. Below is a detailed analysis:

Structural Analogues with Varying Aryl Substituents

Key Observations:

- Substituent Effects on Lipophilicity : Ethoxy and methoxy groups enhance lipophilicity compared to halogens (e.g., Cl in ), which may improve membrane permeability.

- Biological Activity: Sulfonamide-containing derivatives (e.g., ) exhibit pronounced antiviral effects, while halogenated analogues (e.g., ) are often prioritized for synthetic feasibility.

- Stereochemical Considerations : Racemic mixtures (e.g., ) may complicate pharmacokinetic profiles compared to enantiopure forms.

Functional Analogues with Modified Backbones

Key Observations:

- Heteroaromatic Substituents : Pyridinyl groups (e.g., ) enhance solubility and enable π-π stacking interactions with enzyme active sites.

Research Findings and Trends

- Synthetic Accessibility : Many analogues (e.g., ) are synthesized via condensation reactions, with yields influenced by substituent steric bulk. For instance, ethoxy groups may reduce reaction efficiency compared to methoxy groups due to increased steric hindrance .

- Biological Relevance : Compounds with sulfonamide or halogen substituents (e.g., ) show promise in antiviral and antimicrobial contexts, whereas methoxy/ethoxy derivatives are less studied but may offer metabolic stability advantages .

- Computational Predictions : Molecular modeling suggests that the 2-ethoxyphenyl group in the target compound may hinder optimal binding to protease active sites compared to smaller substituents (e.g., 4-chlorophenyl in ).

Biological Activity

1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, a compound featuring a pyrrolidine ring with distinct substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as γ-lactams.

- Substitution Reactions : Ethoxybenzyl and methoxyphenyl groups are introduced via nucleophilic substitution, often requiring strong bases and specific solvents.

- Amidation : The final step involves forming the carboxamide group through amidation reactions using amines and carboxylic acid derivatives under dehydrating conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The precise pathways involved can vary based on the biological context and target interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with binding energies indicating strong interactions with bacterial targets. While specific data on this compound's direct antimicrobial activity is limited, its structural analogs suggest a promising profile for further investigation .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the same chemical family may exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines or modulation of pain pathways in the nervous system. However, specific studies focusing on this compound's efficacy in these areas remain sparse.

Case Studies

A review of selected studies provides insight into the biological activities associated with similar compounds:

- Study on Anti-tubercular Activity : A series of derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis strains. The most potent compounds exhibited IC50 values below 50 µg/ml, suggesting that modifications in the structure can enhance biological activity significantly .

- Pharmacological Evaluation : In a pharmacological assessment involving related pyrrolidine derivatives, several compounds demonstrated significant inhibition of key enzymes involved in inflammatory processes, pointing to a potential therapeutic application for pain management .

Comparative Analysis

The unique structure of this compound distinguishes it from other related compounds. Below is a comparison table highlighting its characteristics against similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µg/ml) |

|---|---|---|---|

| This compound | Structure | Potential anti-inflammatory | TBD |

| N-(2-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine | Structure | Antimicrobial | 0.8 |

| 5-(4-{(E)-[(2-nitrophenyl)methylidene]amino}phenyl)-1,3,4-oxadiazole-2-thiol | Structure | Anti-tubercular | 0.8 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.